Cas no 561009-79-8 (N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide)

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is a synthetic organic compound featuring a morpholine-substituted phenyl group linked to a quinoline-thioether acetamide scaffold. This structure imparts potential utility in medicinal chemistry and drug discovery, particularly as a pharmacophore for targeting specific biological pathways. The morpholine moiety enhances solubility and bioavailability, while the quinoline-thioether component may contribute to binding affinity and selectivity. Its well-defined molecular architecture allows for precise modifications, making it a versatile intermediate in the development of novel therapeutic agents. The compound’s stability and synthetic accessibility further support its use in research applications, including enzyme inhibition studies and ligand-receptor interaction investigations.
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide structure
561009-79-8 structure
商品名:N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
CAS番号:561009-79-8
MF:C21H21N3O2S
メガワット:379.475343465805
CID:5418199
PubChem ID:2456758

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide 化学的及び物理的性質

名前と識別子

    • STK506875
    • 561009-79-8
    • starbld0006654
    • AKOS002337111
    • SMR000342619
    • Z19647469
    • F3358-0391
    • N-(4-morpholin-4-ylphenyl)-2-quinolin-2-ylsulfanylacetamide
    • HMS2649N22
    • MLS000516512
    • ZINC04595593
    • N-(4-morpholinophenyl)-2-(quinolin-2-ylthio)acetamide
    • CHEMBL1379544
    • N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
    • N-[4-(4-Morpholinyl)phenyl]-2-(2-quinolinylthio)acetamide
    • インチ: 1S/C21H21N3O2S/c25-20(15-27-21-10-5-16-3-1-2-4-19(16)23-21)22-17-6-8-18(9-7-17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,22,25)
    • InChIKey: LDOMMSRKRUYNGS-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=C(N2CCOCC2)C=C1)(=O)CSC1C=CC2C(N=1)=CC=CC=2

計算された属性

  • せいみつぶんしりょう: 379.13544809g/mol
  • どういたいしつりょう: 379.13544809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 478
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 79.8Ų

じっけんとくせい

  • 密度みつど: 1.32±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 657.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.30±0.70(Predicted)

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3358-0391-25mg
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
25mg
$109.0 2023-07-27
Life Chemicals
F3358-0391-5μmol
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
5μmol
$63.0 2023-07-27
Life Chemicals
F3358-0391-2mg
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
2mg
$59.0 2023-07-27
Life Chemicals
F3358-0391-20mg
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
20mg
$99.0 2023-07-27
Life Chemicals
F3358-0391-2μmol
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
2μmol
$57.0 2023-07-27
Life Chemicals
F3358-0391-10μmol
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
10μmol
$69.0 2023-07-27
Life Chemicals
F3358-0391-15mg
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
15mg
$89.0 2023-07-27
Life Chemicals
F3358-0391-3mg
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
3mg
$63.0 2023-07-27
Life Chemicals
F3358-0391-30mg
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
30mg
$119.0 2023-07-27
Life Chemicals
F3358-0391-20μmol
N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide
561009-79-8 90%+
20μmol
$79.0 2023-07-27

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide 関連文献

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamideに関する追加情報

Professional Introduction to N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide (CAS No. 561009-79-8)

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 561009-79-8, represents a fusion of morpholine and quinoline moieties, which are well-documented for their diverse biological activities. The synthesis and application of this molecule have been explored in various research settings, particularly in the development of novel therapeutic agents.

The structural framework of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide incorporates a phenyl ring substituted with a morpholine group at the 4-position and a quinolin-2-ylsulfanyl group at the 2-position. This configuration endows the compound with potential interactions across multiple biological targets, making it a promising candidate for drug discovery. The morpholine moiety is known for its ability to enhance solubility and bioavailability, while the quinoline scaffold is frequently associated with antimicrobial and anticancer properties.

In recent years, there has been a surge in research focused on developing small molecules that can modulate complex biological pathways. N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide has been investigated for its potential role in inhibiting key enzymes and receptors involved in diseases such as cancer and inflammation. Preliminary studies have suggested that this compound may exhibit inhibitory effects on enzymes like kinases, which are often overexpressed in tumor cells. Additionally, its ability to interact with cellular receptors could make it a valuable tool in developing treatments for inflammatory disorders.

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These synthetic strategies not only highlight the expertise required in medicinal chemistry but also underscore the importance of optimizing reaction pathways for industrial-scale production.

The pharmacological profile of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide has been evaluated through in vitro and in vivo studies. These investigations have provided insights into its mechanism of action and potential therapeutic applications. For instance, studies have demonstrated its ability to disrupt protein-protein interactions critical for cancer cell proliferation. Furthermore, its interaction with cellular signaling pathways has been explored, revealing potential benefits in modulating immune responses and reducing inflammation.

The development of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide aligns with the broader trend toward personalized medicine, where compounds are designed to target specific genetic or molecular profiles of patients. Its unique structural features make it a versatile scaffold for further derivatization, allowing researchers to fine-tune its properties for optimal efficacy and minimal side effects. As computational chemistry techniques advance, virtual screening methods are being increasingly utilized to identify promising analogs of this compound, further expediting the drug discovery process.

In conclusion, N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide (CAS No. 561009-79-8) represents a significant advancement in pharmaceutical chemistry. Its novel structure and demonstrated biological activity position it as a valuable asset in the quest for new therapeutic interventions. Continued research into this compound and its derivatives will likely yield novel treatments for a range of diseases, underscoring the importance of innovative approaches in drug development.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd